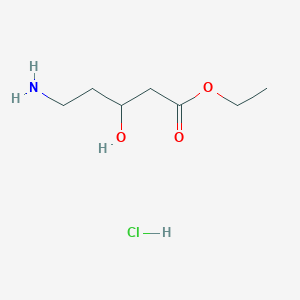![molecular formula C11H9BO2 B13999193 1-hydroxy-3H-benzo[g][2,1]benzoxaborole CAS No. 905710-79-4](/img/structure/B13999193.png)
1-hydroxy-3H-benzo[g][2,1]benzoxaborole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-hydroxy-3H-benzo[g][2,1]benzoxaborole is a boron-containing compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is known for its unique structure, which combines a benzene ring fused with an oxaborole ring, and a hydroxyl group attached to the boron atom. The presence of boron in the molecule imparts unique chemical properties, making it a versatile scaffold for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-3H-benzo[g][2,1]benzoxaborole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ortho-aminophenol with boronic acids or boronates. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxaborole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-hydroxy-3H-benzo[g][2,1]benzoxaborole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to modify the boron center or the aromatic ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the boron atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or boron atom.
科学的研究の応用
1-hydroxy-3H-benzo[g][2,1]benzoxaborole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of 1-hydroxy-3H-benzo[g][2,1]benzoxaborole involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The boron atom in the molecule acts as a Lewis acid, facilitating interactions with nucleophilic groups in the target molecules. This interaction can disrupt essential biological processes, leading to antimicrobial effects.
類似化合物との比較
1-hydroxy-3H-benzo[g][2,1]benzoxaborole can be compared with other boron-containing compounds, such as:
5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Known for its antifungal properties.
N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides: Potential inhibitors of mycobacterial leucyl-tRNA synthetase.
The uniqueness of this compound lies in its specific structure and the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity.
特性
CAS番号 |
905710-79-4 |
|---|---|
分子式 |
C11H9BO2 |
分子量 |
184.00 g/mol |
IUPAC名 |
1-hydroxy-3H-benzo[g][2,1]benzoxaborole |
InChI |
InChI=1S/C11H9BO2/c13-12-11-9(7-14-12)6-5-8-3-1-2-4-10(8)11/h1-6,13H,7H2 |
InChIキー |
RKVSRXYPRHUVSI-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(CO1)C=CC3=CC=CC=C23)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


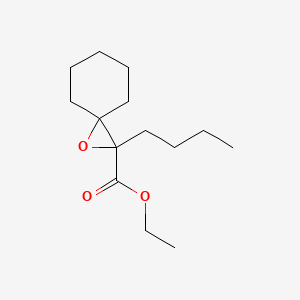
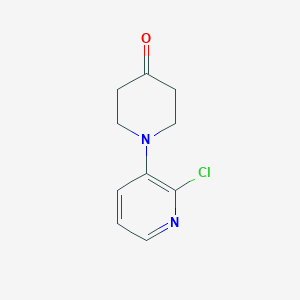
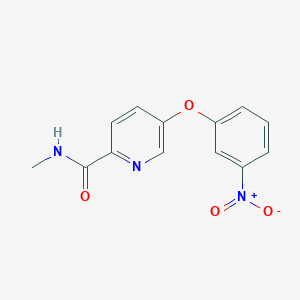
![4-[2-(Propan-2-ylamino)ethyl]phenol](/img/structure/B13999137.png)
![2,5-Dichloro-3,6-bis[(2-chlorophenyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B13999140.png)
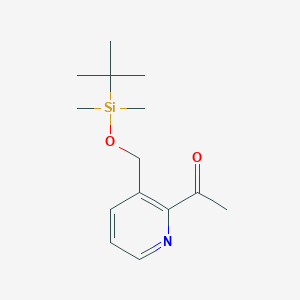

![2-Methoxy-4-[(4-methylphenyl)sulfonyloxymethyl]-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B13999150.png)
![2-((Dimethylamino)methyl)benzo[d]oxazol-6-amine](/img/structure/B13999158.png)


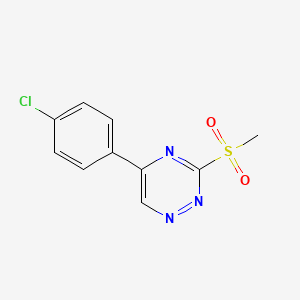
![N-[2-Methyl-5-(trifluoromethyl)phenyl]-N-tert-butyl-hydroxylamine](/img/structure/B13999179.png)
